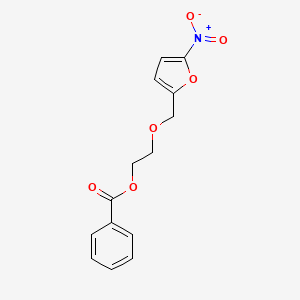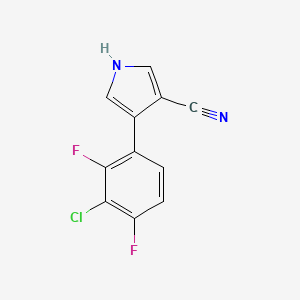![molecular formula C14H20O2 B12892452 Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]- CAS No. 90165-00-7](/img/structure/B12892452.png)
Ethanone, 1-[2-[2-methyl-2-(5-methyl-2-furanyl)propyl]cyclopropyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-2-(5-methylfuran-2-yl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone typically involves multiple steps. One common approach is the cyclopropanation of an appropriate precursor, followed by functional group modifications. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(5-Methylfuran-2-yl)ethanone: Shares the furan ring structure but lacks the cyclopropyl and additional methyl groups.
2-Methylfuran: Contains the furan ring with a methyl group but lacks the ethanone and cyclopropyl moieties.
Uniqueness: 1-(2-(2-Methyl-2-(5-methylfuran-2-yl)propyl)cyclopropyl)ethanone is unique due to its combination of a cyclopropyl group, an ethanone moiety, and a substituted furan ring
Propiedades
Número CAS |
90165-00-7 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[2-[2-methyl-2-(5-methylfuran-2-yl)propyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C14H20O2/c1-9-5-6-13(16-9)14(3,4)8-11-7-12(11)10(2)15/h5-6,11-12H,7-8H2,1-4H3 |
Clave InChI |
CYCUAJCRURBXIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)(C)CC2CC2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


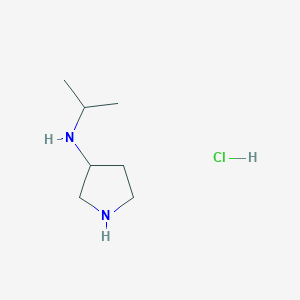
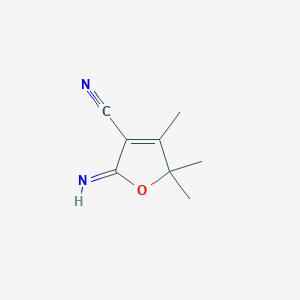
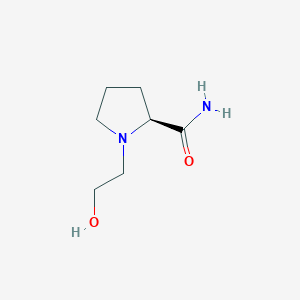
![5(4H)-Oxazolone, 2-phenyl-4-[[(phenylmethyl)amino]methylene]-, (4E)-](/img/structure/B12892383.png)
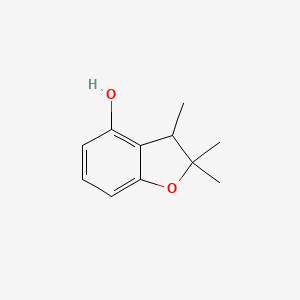
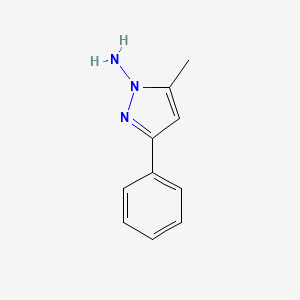
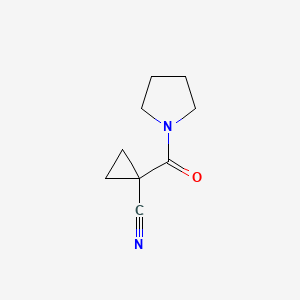
![2-(Carboxy(hydroxy)methyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12892424.png)
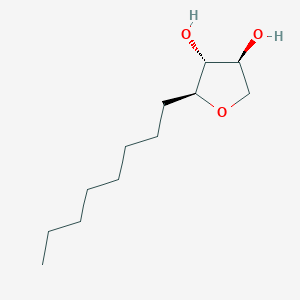


![2,6-Dimethoxy-N-[3-(1-methylcyclopentyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12892454.png)
